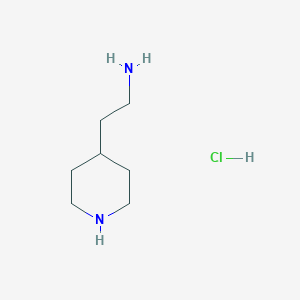

![molecular formula C7H8N4O B11919887 4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine CAS No. 32353-19-8](/img/structure/B11919887.png)

4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

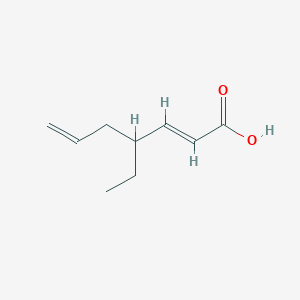

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンは、ピラゾロピリミジン系に属する複素環式化合物です。 これらの化合物は、その多様な生物活性で知られており、特にキナーゼ阻害剤として、治療用途の可能性について広く研究されてきました .

2. 製法

合成経路および反応条件

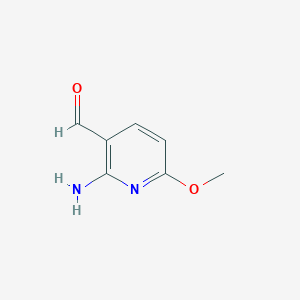

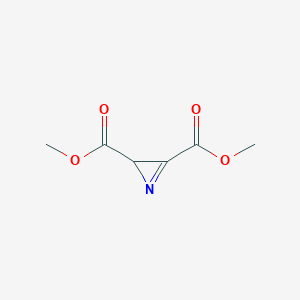

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンの合成は、通常、ヒドラジンとメチレンマロノニトリルの縮合、続いてアルデヒドとアルコールとの環化によって行われます。 このプロセスは、ワンポット四成分反応によって実行できます . 反応条件には、通常、ピラゾロピリミジン環の形成を促進するために、触媒と溶媒の使用が含まれます。

工業生産方法

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンの工業生産方法は、文献ではあまり詳しく記載されていません。 一般的なアプローチは、おそらく、実験室規模の合成方法のスケールアップ、収率を高めるための反応条件の最適化、およびさまざまな精製技術による最終生成物の純度の確保を行うでしょう。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine typically involves the condensation of hydrazines with methylenemalononitriles, followed by cyclization with aldehydes and alcohols. This process can be carried out via a one-pot, four-component reaction . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

反応の種類

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応は、酸化剤によって促進され、酸素含有官能基を導入することができます。

還元: 還元反応は、酸素を除去したり、水素原子を導入したりするために使用できます。

置換: 求核置換反応または求電子置換反応によって、ピラゾロピリミジン環にさまざまな置換基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。 反応条件には、通常、制御された温度と、反応物を溶解するための溶媒の使用が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は、アルキル基、アリール基、ハロゲン原子などのさまざまな官能基を導入する可能性があります。

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、サイクリン依存性キナーゼ2(CDK2)の阻害剤としての可能性を示しており、癌治療の候補となっています.

医学: そのキナーゼ阻害特性は、さまざまな癌の治療のために研究されています。

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Its kinase inhibitory properties are being explored for the treatment of various cancers.

作用機序

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンの作用機序は、細胞周期調節に関与する重要な酵素であるCDK2の阻害を含みます。 この化合物は、CDK2の活性部位に結合することによって、標的タンパク質のリン酸化を阻害し、その結果、細胞増殖を阻害し、癌細胞のアポトーシスを誘導します . 分子ドッキング研究は、重要な水素結合相互作用を通じて、この化合物がCDK2の活性部位に適合することを確認しています .

6. 類似の化合物との比較

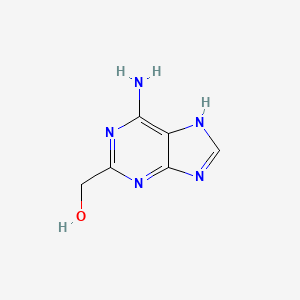

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンは、次のような他のピラゾロピリミジン誘導体と比較することができます。

ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 構造が類似していますが、生物活性が異なる別のキナーゼ阻害剤です.

1H-ピラゾロ[3,4-b]ピリジン: これらの化合物は、類似の複素環構造を持っていますが、置換パターンと生物活性は異なります.

4-エトキシ-1H-ピラゾロ[3,4-d]ピリミジンの独自性は、その特定の置換パターンと、CDK2に対する強力な阻害活性にあるため、癌治療のさらなる研究開発の有望な候補となっています。

類似化合物との比較

4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure but different biological activity.

1H-Pyrazolo[3,4-b]pyridines: These compounds have similar heterocyclic structures but differ in their substitution patterns and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development in cancer therapy.

特性

CAS番号 |

32353-19-8 |

|---|---|

分子式 |

C7H8N4O |

分子量 |

164.16 g/mol |

IUPAC名 |

4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C7H8N4O/c1-2-12-7-5-3-10-11-6(5)8-4-9-7/h3-4H,2H2,1H3,(H,8,9,10,11) |

InChIキー |

KGWPOKSGHCFXNT-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC=NC2=C1C=NN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)

![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)